![molecular formula C12H12N2O B1268180 4-Butoxyphthalonitrile CAS No. 81560-32-9](/img/structure/B1268180.png)
4-Butoxyphthalonitrile
Overview
Description
4-Butoxyphthalonitrile is a chemical compound with a distinct molecular structure and unique properties. It is studied extensively in various fields of chemistry due to its potential applications.
Synthesis Analysis
The synthesis process of phthalonitrile derivatives, including this compound, often involves complex reactions. For instance, 4,5-dichlorophthalonitrile is synthesized using 4,5-dichlorophthalic acid, undergoing dehydration, imidization, ammonolysis, and further dehydration (Wang Shu-zhao, 2008). Similarly, synthesis techniques for related compounds involve various chemical reactions and conditions, often employing different raw materials and catalysts.
Molecular Structure Analysis
The molecular structure of phthalonitrile compounds like this compound is often characterized using techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and ultraviolet-visible spectral methods. For example, a study on the molecular structure properties of 4,4′-oxydiphthalonitrile employed spectral and computational analysis approaches (S. Eryılmaz, N. Akdemir, Ersin Inkaya, 2019).
Chemical Reactions and Properties
Phthalonitrile derivatives participate in various chemical reactions, forming different compounds with distinct properties. For instance, the synthesis of novel phthalocyanine compounds involves nucleophilic displacement reactions and cyclotetramerization (M. Aydin, E. Alici, Ahmet T. Bilgiçli, M. N. Yarasir, G. Arabaci, 2017). These reactions are pivotal in determining the chemical behavior and applications of the resulting compounds.
Physical Properties Analysis
The physical properties of phthalonitrile derivatives like this compound, including their crystalline structure and solvatochromic behavior, are crucial in understanding their applications. For example, the crystal structure and luminescent properties of certain phthalonitrile derivatives have been studied, revealing their potential in various applications (T. N. Ahipa, Vijith Kumar, A. Adhikari, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of phthalonitrile derivatives are influenced by their molecular structure. Studies often involve spectroscopic methods and computational modeling to understand these properties, providing insights into their potential applications in various fields (Hidayet Tereci, İ. Askeroğlu, N. Akdemir, I. Uçar, O. Büyükgüngör, 2012).
Scientific Research Applications
Optical Applications in Nanofluidic Devices
4-Butoxyphthalonitrile has been utilized in the development of nanofluidic devices, particularly in the optical gating of synthetic ion channels. A study by Ali et al. (2012) demonstrated the use of photolabile hydrophobic molecules, including derivatives of phthalonitrile, in creating channels that can be controlled by UV-light. This has potential applications in controlled release, sensing, and information processing.
Covalent Organic Frameworks (COFs)
The development of covalent organic frameworks, a class of porous materials, has been explored using derivatives of phthalonitrile. Zhang et al. (2018) highlighted the use of tetrafluorophthalonitrile to create crystalline 2D COFs through nucleophilic aromatic substitution reactions (Zhang et al., 2018). These COFs have high chemical stability and are useful in postsynthetic modifications for various applications.
Antioxidant Properties and Environmental Presence
Phthalonitrile derivatives have been studied for their antioxidant properties. Studies like the one by Liu et al. (2015) investigate the environmental occurrence of synthetic phenolic antioxidants, including butylated hydroxytoluene, a compound related to phthalonitrile derivatives. This research is crucial in understanding the environmental impact and fate of these compounds.
Analytical Methods and Chemical Detection
This compound's derivatives are also significant in developing analytical methods for chemical detection. A study by Guo et al. (2006) presented a method for determining synthetic antioxidants in edible vegetable oil, which can be applied to derivatives of phthalonitrile for identifying their presence and concentration in various samples.
Medicinal and Biological Applications
While there's limited direct research on this compound in biological systems, related compounds like butylated hydroxytoluene (BHT) have been studied. For instance, Merino et al. (2015) investigated BHT's protective effect on sperm function in human spermatozoa, suggesting potential biomedical applications for phthalonitrile derivatives (Merino et al., 2015).
Environmental Toxicity and Human Exposure
Understanding the environmental toxicity and human exposure to phthalonitrile derivatives is crucial. Research by Wang and Kannan (2019) provides insights into the exposure and potential health effects of synthetic phenolic antioxidants, including compounds related to this compound.
Mechanism of Action
The mechanism of action of 4-Butoxyphthalonitrile is not explicitly mentioned in the available literature. The mechanism of action generally refers to how a compound interacts with biological systems, which may not be applicable for this compound as it is used for research and development purposes .
Safety and Hazards
properties
IUPAC Name |
4-butoxybenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-3-6-15-12-5-4-10(8-13)11(7-12)9-14/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGCGXBXMPWLOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338122 | |
Record name | 4-Butoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81560-32-9 | |
Record name | 4-Butoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Butoxyphthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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